molecular formula C15H20O2 B1164408 Anthracophyllone CAS No. 1801750-22-0

Anthracophyllone

Cat. No.: B1164408
CAS No.: 1801750-22-0
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracophyllone can be synthesized through the condensation reaction of phenol and benzoic acid under acidic conditions to form a chlorinated intermediate. This intermediate is then reacted with dimethyl bromide to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the mushroom Anthracophyllum sp. BCC18695. The compound is isolated and purified using various chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro groups under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Anthracophyllone exerts its effects primarily through its cytotoxic properties. It has been shown to induce cell death in various cancer cell lines by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular proteins and DNA, leading to apoptosis .

Comparison with Similar Compounds

    Anthracophyllic Acid: Another spiro-sesquiterpene isolated from the same mushroom species.

    Aurisins A, G, K: Known compounds with similar structural features.

    Nambinones A, C: Compounds with related biological activities.

    Axinysones A, B: Similar sesquiterpenes with comparable cytotoxic properties.

Uniqueness: Anthracophyllone stands out due to its unique deep blue color and its potent cytotoxicity against a range of cancer cell lines. Its ability to be used both as a dye and in medical research highlights its versatility and importance in various fields .

Properties

IUPAC Name

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3/t8-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEXXPFDDWZAAQ-QYIBJPSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)C2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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